molecular formula C₂₂H₃₀N₂O₅ B1153419 6α-Methyl Prednisolone 3,20-Dioxime

6α-Methyl Prednisolone 3,20-Dioxime

Cat. No.: B1153419
M. Wt: 402.48
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Methyl Prednisolone 3,20-Dioxime is a synthetic glucocorticoid derivative characterized by structural modifications to the prednisolone backbone. Key features include:

  • 6α-Methyl group: Enhances metabolic stability and modulates glucocorticoid receptor binding .
  • Molecular formula: C22H29D3N2O5 (deuterated form); molecular weight: 407.52 g/mol .

This compound is primarily used in analytical and research contexts, such as a reference standard or synthetic impurity in steroid chemistry .

Properties

Molecular Formula

C₂₂H₃₀N₂O₅

Molecular Weight

402.48

Origin of Product

United States

Scientific Research Applications

Immunological Research

One prominent application of 6α-Methyl Prednisolone 3,20-Dioxime is its role in immunological studies. It has been utilized to stimulate RPMI 8226.1 cells, which are a human multiple myeloma cell line. The compound governs the expression of the interleukin-10 (IL-10) gene, a crucial cytokine involved in regulating immune responses and inflammation . This application highlights its potential in understanding immune modulation and therapeutic interventions for autoimmune diseases.

Ototoxicity Reduction

Recent studies have explored the use of this compound in reducing ototoxicity associated with certain medications. Research demonstrated that nanoparticles loaded with this compound could significantly mitigate ototoxic effects in both in vitro and in vivo models. The study indicated that treatment with these nanoparticles led to a decrease in hair cell loss and improved auditory function . This application is particularly relevant for protecting hearing during chemotherapy or other treatments that may cause hearing loss.

Pharmacological Studies

The compound has shown promise as a potential therapeutic agent due to its steroid-like properties. In pharmacological studies, it has been evaluated for its effects on sensory afferent hypersensitivity and its ability to induce depletion of CD14+CD16+ monocytes, which are implicated in various inflammatory conditions . These properties suggest that this compound could be beneficial in treating chronic inflammatory diseases.

Case Study: Methylprednisolone Pulse Therapy

A retrospective cohort study compared the efficacy of methylprednisolone pulse therapy against standard dexamethasone treatment in COVID-19 patients requiring oxygen support. Although not exclusively focused on this compound, the findings provide insights into the broader class of methylprednisolone derivatives. The study found no significant difference in ICU admissions between groups but noted variations in hospital stay duration and oxygen requirements . This suggests that while methylprednisolone derivatives are effective, their specific formulations may yield different clinical outcomes.

Summary of Applications

Application AreaSpecific Use CaseFindings/Implications
Immunological ResearchStimulation of IL-10 gene expressionPotential for autoimmune disease treatment
Ototoxicity ReductionNanoparticle delivery system to protect auditory functionSignificant reduction in hair cell loss
Pharmacological StudiesEffects on sensory hypersensitivityPossible therapeutic benefits for chronic inflammation

Comparison with Similar Compounds

Prednisolone and Its Hydroxylated Metabolites

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences vs. Target Compound
Prednisolone C21H28O5 360.44 3-keto, 20-keto, 11β-hydroxy Lacks methyl and dioxime groups; higher lipophilicity .
20α-Dihydro Prednisolone C21H30O5 362.46 20α-hydroxy Reduced C20 keto group; no dioxime or methyl modifications .
20β-Hydroxyprednisolone C21H28O6 376.45 20β-hydroxy Stereoisomer of 20α-dihydro form; differs in hydroxyl configuration .

Key Findings :

  • The 3,20-dioxime groups in the target compound likely reduce metabolic degradation compared to ketone-containing analogues, as oximes are less prone to reductase activity .
  • The 6α-methyl group may enhance receptor binding affinity relative to non-methylated prednisolone derivatives, a feature observed in other 6α-methyl steroids .

Other Dioxime-Containing Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences vs. Target Compound
Glyoxime (Ethanedial dioxime) C2H4N2O2 88.07 Simple aliphatic dioxime Lacks steroid backbone; used as a plant growth regulator .
Bibenzoyl dioxime C14H14N2O2 242.28 Aromatic dioxime Smaller, non-steroidal structure; limited biological relevance .

Key Findings :

  • The steroid backbone of 6α-Methyl Prednisolone 3,20-Dioxime confers glucocorticoid-like activity, unlike simpler dioximes (e.g., glyoxime) that lack a pharmacological scaffold .
  • The dual dioxime groups may increase water solubility compared to non-polar steroids but reduce membrane permeability due to higher polarity .

Methylated Steroid Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
6β-Methyl Prednisolone-d3 21-Acetate C24H29D3O6 419.53 6β-methyl stereoisomer; acetate ester at C21 .
6α-Methyl Prednisolone 17-Hemisuccinate-d4 C26H30D4O8 478.57 Hemisuccinate group at C17; deuterated form .

Key Findings :

  • The 6α-methyl configuration in the target compound is critical for glucocorticoid receptor interaction, as 6β-methyl analogues often exhibit reduced potency .
  • Esterification (e.g., 21-acetate) or succinate modifications enhance solubility for intravenous use, whereas dioxime groups may serve as stabilizing moieties .

Preparation Methods

Reaction Conditions

  • Solvent System : Pyridine facilitates faster oximation (3–6 hours under reflux) compared to ethanol (12–18 hours at 25°C).

  • Stoichiometry : A 4:1 molar ratio of hydroxylamine hydrochloride to prednisolone ensures complete conversion.

  • Temperature Control : Reflux conditions (100–110°C) minimize side products like Beckmann rearrangement intermediates.

Isomer Formation and Separation

Four stereoisomers arise from syn/anti configurations at the 3- and 20-oxime groups. Thin-layer chromatography (TLC) on silica gel with chloroform:ethanol (9:1) resolves these isomers, while column chromatography on alumina with benzene:ethanol gradients isolates them preparatively.

Table 1: Physicochemical Properties of this compound Isomers

IsomerUV λₘₐₓ (nm)Melting Point (°C)Relative Abundance (%)
I25617446
II256167–16953
III264142–14414
IV245150–15228

Optimization of Purification Techniques

Chromatographic Resolution

  • TLC Identification : Copper chloride staining selectively detects oximes, with Rf values ranging from 0.45 to 0.78 depending on solvent polarity.

  • Column Chromatography : Brockman II alumina eluted with benzene:ethanol (99:1 to 90:10) achieves >95% purity for each isomer.

Crystallization Strategies

Ethanol-water recrystallization removes residual hydroxylamine and pyridine, yielding colorless crystals with characteristic IR peaks at 3200 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=N stretch).

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectroscopy : The 256 nm absorption band (ε = 12,500–13,000 L·mol⁻¹·cm⁻¹) confirms conjugated oxime formation.

  • IR Spectroscopy : Absence of 1700 cm⁻¹ (C=O) and presence of 1660 cm⁻¹ (C=N) validate ketone-to-oxime conversion.

Melting Point Correlation

Isomer I (174°C) exhibits the highest melting point due to intramolecular hydrogen bonding between syn-configured oximes, enhancing crystalline stability.

Challenges and Industrial Scalability

While laboratory-scale synthesis achieves high yields, industrial production faces hurdles:

  • Stereochemical Control : Ensuring 6α-methyl configuration requires costly chiral catalysts or enzymatic resolution.

  • Toxicity of Reagents : Pyridine and hydroxylamine hydrochloride necessitate stringent waste management.
    Recent advances in continuous-flow reactors and biodegradable solvents may mitigate these issues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6α-Methyl Prednisolone 3,20-Dioxime, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves oxime formation at the 3- and 20-keto groups of 6α-Methyl Prednisolone. A general approach includes reacting the parent steroid with hydroxylamine hydrochloride under controlled pH (e.g., pH 4–5) and temperature (60–80°C) in ethanol/water mixtures. Post-reaction, purification via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical to isolate the dioxime derivative. Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) and confirmation via 1^1H/13^13C NMR to verify oxime formation and absence of unreacted starting material .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm oxime proton signals (~8–9 ppm for NH) and absence of keto groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 407.52).
  • FT-IR : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=N stretch) confirm oxime groups.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry at the 3,20-dioxime sites .

Q. How does the 6α-methyl group influence glucocorticoid receptor binding compared to non-methylated analogs?

  • Methodological Answer : The 6α-methyl group enhances glucocorticoid receptor (GR) binding affinity by stabilizing the steroid’s A-ring conformation. Comparative studies using radioligand binding assays (e.g., 3^3H-dexamethasone displacement in GR-expressing cells) show 6α-Methyl Prednisolone derivatives exhibit 5-fold higher GR affinity than non-methylated prednisolone. Molecular docking simulations further reveal hydrophobic interactions between the methyl group and GR’s Leu753 and Val571 residues .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of this compound while minimizing glucocorticoid side effects?

  • Methodological Answer :

  • Model Selection : Use oligodendrocyte injury models (e.g., lysolecithin-induced demyelination in rodents) to assess neuroprotection.
  • Dosing Strategy : Administer low doses (0.1–1 mg/kg) to avoid systemic immunosuppression, validated via plasma cortisol suppression assays.
  • Outcome Measures : Combine histopathology (myelin staining) with apoptosis markers (TUNEL, caspase-3 activity) and GR activation assays (NF-κB inhibition). Include a comparator (e.g., non-methylated prednisolone) to isolate 6α-methyl effects .

Q. What experimental strategies resolve contradictions in bioavailability data for this compound across species?

  • Methodological Answer : Contradictions may arise from species-specific metabolic pathways (e.g., CYP3A4 vs. CYP3A12 in humans vs. dogs). To address this:

  • In Vitro Metabolism : Use liver microsomes from target species to identify primary metabolites (LC-MS/MS).
  • Pharmacokinetic Profiling : Conduct cross-species studies with intravenous/oral dosing, measuring AUC and half-life.
  • Protein Binding Assays : Compare plasma protein binding (equilibrium dialysis) to adjust for free drug concentration disparities .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions.
  • Stability-Indicating HPLC : Monitor degradation products using a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid over 30 minutes).
  • Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life (t90_{90}) via Arrhenius plots for temperature-dependent stability .

Q. What computational approaches predict the thermodynamic properties of this compound for formulation development?

  • Methodological Answer :

  • Solubility Prediction : Use the Joback method to estimate Hansen solubility parameters and identify compatible solvents (e.g., DMSO, ethanol).
  • Thermodynamic Stability : Apply density functional theory (DFT) to calculate Gibbs free energy of crystalline vs. amorphous forms.
  • Molecular Dynamics (MD) : Simulate interactions with excipients (e.g., PEGs) to optimize nanoparticle encapsulation efficiency .

Key Notes for Experimental Design

  • Data Validation : Cross-verify biological activity using both in vitro (GR transfection assays) and in vivo (paw edema models) systems to ensure translational relevance .
  • Contradiction Mitigation : Reconcile pharmacokinetic discrepancies by standardizing protocols for plasma sampling times and analytical methods (e.g., LC-MS vs. ELISA) .

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